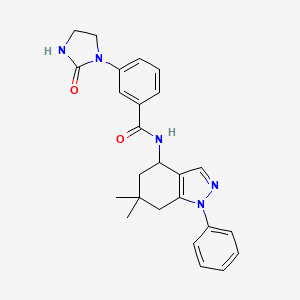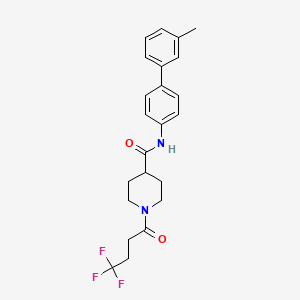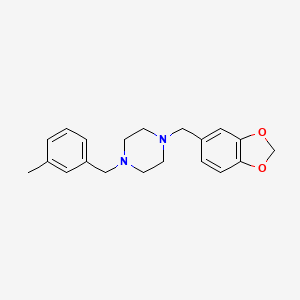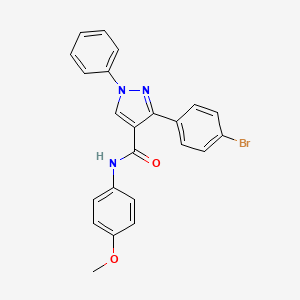![molecular formula C24H17ClN2O3 B6085924 methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B6085924.png)
methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate, also known as CQMA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. CQMA belongs to the class of quinoline-based compounds, which have been extensively studied for their pharmacological properties.
科学的研究の応用
Methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate has been found to exhibit a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects. It has been studied extensively for its potential use in cancer therapy, as it has been shown to inhibit the growth of various cancer cell lines. methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate has been shown to have antimicrobial effects against several bacterial strains, making it a potential candidate for the development of new antibiotics.
作用機序
The exact mechanism of action of methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate is not yet fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cell proliferation and inflammation. methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor effects. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate has been found to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell migration and invasion, and modulation of immune response. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes, which play a key role in programmed cell death. methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate has also been found to inhibit the migration and invasion of cancer cells, which are critical processes in the metastasis of tumors. Additionally, methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
Methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate has several advantages for use in scientific research, including its high purity and stability, as well as its well-defined structure. It can be easily synthesized in large quantities, making it readily available for use in experiments. However, there are also some limitations to its use, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations. Careful consideration should be given to the appropriate concentration and exposure time when using methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate in experiments.
将来の方向性
There are several future directions for research on methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate, including further studies on its mechanism of action and its potential therapeutic applications. Additional studies are needed to fully understand the molecular targets and signaling pathways involved in the antitumor and anti-inflammatory effects of methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate. Furthermore, research is needed to determine the safety and efficacy of methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate in animal models and clinical trials. Finally, there is a need for the development of new formulations and delivery methods to improve the solubility and bioavailability of methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate for use in therapeutic applications.
Conclusion:
In conclusion, methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate is a promising compound with potential therapeutic applications in cancer therapy, anti-inflammatory treatment, and antimicrobial therapy. Its mechanism of action is not yet fully understood, but it has been shown to exhibit a wide range of pharmacological activities. methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate has several advantages for use in scientific research, but careful consideration should be given to its potential toxicity and limited solubility. Future research is needed to fully understand the molecular targets and signaling pathways involved in the effects of methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate, as well as its safety and efficacy in animal models and clinical trials.
合成法
Methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate can be synthesized through a multistep reaction process that involves the condensation of 4-chlorobenzaldehyde with 2-aminobenzophenone, followed by cyclization to form the quinoline ring. The resulting compound is then reacted with methyl 4-aminobenzoate in the presence of a coupling agent to obtain the final product, methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate. The synthesis of methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
特性
IUPAC Name |
methyl 4-[[2-(4-chlorophenyl)quinoline-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O3/c1-30-24(29)16-8-12-18(13-9-16)26-23(28)20-14-22(15-6-10-17(25)11-7-15)27-21-5-3-2-4-19(20)21/h2-14H,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUXCSXYULSHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-({[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}amino)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol](/img/structure/B6085843.png)
![2-ethoxy-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6085852.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B6085857.png)
![1-(4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B6085864.png)

![1-acetyl-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-4-piperidinamine](/img/structure/B6085882.png)


![1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}piperazine hydrochloride](/img/structure/B6085897.png)

![N-{2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}benzamide](/img/structure/B6085908.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B6085909.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxy-1,1-dimethylethyl)acetamide](/img/structure/B6085936.png)
![1-[benzyl(methyl)amino]-3-{2-methoxy-5-[(4-propyl-1-piperazinyl)methyl]phenoxy}-2-propanol](/img/structure/B6085940.png)